BenchChemオンラインストアへようこそ!

5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Lipophilicity Drug-likeness Computational chemistry

5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1797096-15-1) is a fragment-like (MW 237.28) 1,2,4-triazole-3-thione with a unique vanillin-derived 4-hydroxy-3-methoxyphenyl substituent. The free phenolic –OH enables HAT/SPLET radical-scavenging mechanisms absent in simple phenyl or 3-methoxyphenyl analogs. Its N4-methyl group yields a low XlogP of 1.3, enhancing aqueous solubility for SPR, NMR, and thermal shift assays at 50–500 µM. The compact scaffold leaves ~210 Da mass budget for growth vectors, while the thione sulfur offers metal-chelating potential for MBL inhibition studies. Supplied at 95% purity with full GHS documentation. Ideal for systematic SAR profiling of hydrogen-bond donor/acceptor contributions in this combinatorial matrix.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28
CAS No. 1797096-15-1
Cat. No. B3016398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS1797096-15-1
Molecular FormulaC10H11N3O2S
Molecular Weight237.28
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC(=C(C=C2)O)OC
InChIInChI=1S/C10H11N3O2S/c1-13-9(11-12-10(13)16)6-3-4-7(14)8(5-6)15-2/h3-5,14H,1-2H3,(H,12,16)
InChIKeyMUVAOANEDJMYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1797096-15-1): Core Identity and Physicochemical Profile for Research Procurement


5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1797096-15-1) is a 4,5-disubstituted 1,2,4-triazole-3-thione derivative with molecular formula C10H11N3O2S and a molecular weight of 237.28 g/mol . The compound features a vanillin-derived 4-hydroxy-3-methoxyphenyl substituent at C5 and a methyl group at N4, with the heterocyclic core existing predominantly in the thione tautomeric form . The compound is sold at 95% purity through major research chemical suppliers, carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and has a predicted XlogP of 1.3 with a topological polar surface area of 89.2 Ų .

Why 5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione Cannot Be Replaced by a Generic Triazole-3-thione for Property-Driven Research


The 1,2,4-triazole-3-thione scaffold supports a broad range of biological activities—antioxidant, antimicrobial, anticancer, anti-inflammatory—but quantitative outcome is exquisitely sensitive to the identity and position of substituents on the aryl ring at C5 and the alkyl/aryl group at N4 [1]. The 4-hydroxy-3-methoxyphenyl motif on the target compound introduces a free phenolic –OH capable of hydrogen atom transfer (HAT) and sequential proton-loss electron transfer (SPLET), which are the dominant radical-scavenging mechanisms documented for phenolic triazole-3-thiones; replacement by a simple phenyl, 3-methoxyphenyl, or 3,5-dimethoxyphenyl group eliminates this donor and collapses antioxidant capacity [2][3]. Simultaneously, the N4-methyl group produces an XlogP of 1.3—substantially lower than the 2.94 of the N4-phenyl analog—which alters aqueous solubility, membrane permeability, and pharmacokinetic distribution . These property cliffs mean that even structurally adjacent analogs do not serve as functionally equivalent replacements.

5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Quantitative Differentiation Evidence Against Closest Structural Analogs


XlogP Differential of 1.64 Log Units vs. 4-Phenyl Analog Drives Hydrophilicity Advantage for Aqueous Compatibility

The target compound exhibits a calculated XlogP of 1.3, which is 1.64 log units lower than the 4-phenyl analog 5-(4-hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 122772-15-0; LogP = 2.94) and 0.47 log units lower than the simple 5-(3-methoxyphenyl) analog (CAS 419540-45-7; LogP = 1.77) . This difference corresponds to a predicted >40‑fold increase in aqueous solubility for the target relative to the 4-phenyl derivative, consistent with the general rule that each log unit reduction in LogP increases aqueous solubility approximately 10‑fold [1]. The lower lipophilicity of the target compound is attributable to the compact N4-methyl group combined with the polar 4-hydroxy-3-methoxyphenyl substituent.

Lipophilicity Drug-likeness Computational chemistry

Topological Polar Surface Area (TPSA) of 89.2 Ų versus 59.7 Ų for the Simplest 4-Methyl-5-phenyl Analog: Implications for Membrane Permeability and CNS Access

The target compound has a calculated TPSA of 89.2 Ų, which is 29.5 Ų larger than that of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-51-7; TPSA = 59.7 Ų) . The increase arises directly from the 4-hydroxy (–OH) and 3-methoxy (–OCH₃) substituents on the phenyl ring, which contribute additional polar surface area. Both compounds fall below the widely cited TPSA threshold of 140 Ų for good oral bioavailability, but the target compound's TPSA of 89.2 Ų sits well above the commonly applied 60 Ų cut-off for passive blood-brain barrier penetration, whereas the comparator at 59.7 Ų marginally passes this filter [1]. This distinction may be relevant for research programs seeking to minimize CNS exposure while maintaining oral bioavailability potential.

ADME prediction Membrane permeability Drug design

Two Hydrogen Bond Donors vs. One in Non-Phenolic Analogs: Functional Consequence for Antioxidant Radical Scavenging Based on Class-Level Evidence

The target compound possesses 2 hydrogen bond donors (triazole N–H and phenolic O–H) and 4 hydrogen bond acceptors, versus 1 HBD (triazole N–H only) for both 5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 419540-45-7) and 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 38942-51-7) . The presence of the free phenolic –OH is mechanistically critical for antioxidant activity in this compound class: a systematic study of nine phenolic-acid-derived 1,2,4-triazole-3-thiones demonstrated that radical-scavenging potency in DPPH assays is governed by the stability of the phenoxyl radical formed after hydrogen atom abstraction, with compounds lacking a free phenolic –OH showing negligible activity [1]. The same study confirmed that the operative mechanism under polar conditions is SPLET (sequential proton loss electron transfer), for which lower proton affinity (PA) values are predictive—an option unavailable to non-phenolic analogs [1]. A recent evaluation of 4,5-disubstituted-1,2,4-triazole-3-thione derivatives reported DPPH IC₅₀ values as low as 25.4 μM for compounds bearing phenolic substituents, comparable to the Trolox standard [2]. Although no direct head-to-head assay data are available for the target compound itself, the structural determinants of antioxidant activity are well established within the class, allowing for a strong inference of functional differentiation.

Antioxidant activity Radical scavenging Structure-activity relationship

Rotatable Bond Count of 2 Maintains Conformational Restraint vs. 4-Phenyl and 4-p-Tolyl Analogs for Reduced Entropic Penalty upon Binding

The target compound contains exactly 2 rotatable bonds (C5–aryl and aryl–OCH₃), which is identical to the simplest non-phenolic analog (38942-51-7) but substantially fewer than the inferred count for the 4-phenyl (CAS 122772-15-0) and 4-p-tolyl (CAS 122772-16-1) analogs, which add an additional rotatable bond from the N4–aryl attachment . This conformational economy is significant: each additional rotatable bond incurs an entropic cost upon protein binding estimated at approximately 0.7–1.6 kcal/mol per bond, directly reducing binding affinity unless offset by enthalpic gains [1]. By retaining the smaller N4-methyl substituent, the target compound preserves a lower conformational entropy penalty while still introducing the functionally critical phenolic –OH on the C5-aryl ring—a combination not available in the non-phenolic analog (38942-51-7) or the bulkier 4-aryl analogs.

Conformational analysis Molecular recognition Ligand efficiency

Molecular Weight of 237.28 g/mol Occupies Optimal Fragment-Like Chemical Space for Hit-to-Lead Derivatization, Contrasting with Bulkier 4-Aryl Analogs

The target compound (MW = 237.28 g/mol) sits precisely within the fragment-like chemical space defined by the 'rule of three' (MW ≤ 300 Da, ClogP ≤ 3), making it suitable as a starting point for fragment-based drug discovery (FBDD) or fragment growth strategies [1]. In contrast, the 4-phenyl analog (CAS 122772-15-0; MW = 299.35 g/mol) is 62 Da heavier and the 4-p-tolyl analog (CAS 122772-16-1; MW = 313.37 g/mol) is 76 Da heavier, both edging closer to the 300 Da fragment ceiling . The 62 Da mass advantage of the target over the 4-phenyl analog provides headroom for subsequent synthetic elaboration without breaching lead-like property thresholds (MW ≤ 450), allowing the attachment of additional substituents, linkers, or bioconjugation handles while maintaining favorable physicochemical parameters [1].

Fragment-based drug discovery Lead optimization Physicochemical property space

Optimal Research and Procurement Scenarios for 5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1797096-15-1)


Fragment-Based Drug Discovery Campaigns Requiring a Phenolic Triazole-3-thione Core with Maximal Synthetic Headroom

The target compound's molecular weight of 237.28 g/mol places it firmly within fragment-like space (MW ≤ 300), while the N4-methyl group provides up to ~210 Da of available mass budget for growth vectors before exceeding lead-like thresholds . The free phenolic –OH enables late-stage functionalization (etherification, esterification, carbamate formation) without the steric hindrance associated with the bulkier 4-phenyl or 4-p-tolyl analogs . The combination of low lipophilicity (XlogP 1.3) and moderate TPSA (89.2 Ų) predicts acceptable aqueous solubility for biophysical screening techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and thermal shift assays, which often demand compound concentrations of 50–500 µM in aqueous buffer [1].

Antioxidant Mechanism-of-Action Studies Targeting the SPLET/HAT Radical-Scavenging Pathway

Class-level evidence from Ivanović et al. (2016) establishes that 1,2,4-triazole-3-thiones bearing phenolic acid moieties scavenge DPPH radicals via a SPLET mechanism, with potency directly linked to proton affinity of the phenolic –OH and delocalization of the resulting radical across the triazole and benzene rings [2]. The target compound uniquely combines the 4-hydroxy-3-methoxyphenyl motif (vanillin-derived) with the 1,2,4-triazole-3-thione scaffold, permitting investigation of radical-scavenging pharmacology in a scaffold that independently offers metal-chelating potential through the thione sulfur [3]. The 4-methyl-5-phenyl analog (CAS 38942-51-7) lacks the phenolic –OH entirely and cannot serve as a positive control for HAT/SPLET-based radical scavenging, while the 3-methoxyphenyl analog (CAS 419540-45-7) lacks both the phenolic –OH and the N4-methyl substituent, confounding assays [3].

Metalloenzyme Inhibitor Screening Where Zinc Chelation by Thione Sulfur Is Complemented by a Peripheral Phenolic Hydrogen-Bond Anchor

The 1,2,4-triazole-3-thione core is a validated zinc-chelating scaffold for metallo-β-lactamase (MBL) inhibition, as demonstrated by multiple series where the thione sulfur coordinates the dizinc active site [4]. The target compound adds a 4-hydroxy-3-methoxyphenyl substituent capable of forming additional hydrogen bonds with the enzyme active-site periphery while maintaining a compact N4-methyl group that avoids steric clashes observed with bulkier N4-aryl substituents [4]. The lower XlogP (1.3 vs. 2.94 for the 4-phenyl analog) may reduce non-specific protein binding in enzyme inhibition assays, improving the signal-to-noise ratio for IC₅₀ determination .

Structure-Activity Relationship (SAR) Studies on the Effect of C5-Aryl Hydroxylation Pattern on Biological Activity in 4-Methyl-1,2,4-triazole-3-thiones

The target compound fills a specific combinatorial cell in the 4-methyl-5-aryl-1,2,4-triazole-3-thione matrix: C5 = 4-hydroxy-3-methoxyphenyl [5]. Close positional isomers (e.g., 5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, CAS 124963-05-9) and substitution-deleted analogs (e.g., 5-(3-methoxyphenyl), CAS 419540-45-7) are commercially available, enabling systematic SAR profiling of hydroxyl position, methoxy count, and hydrogen-bond donor capacity [5]. The target compound's 2 HBD and 4 HBA provide a distinct pharmacophoric fingerprint relative to the 1 HBD / 2 HBA of the simplest analog (CAS 38942-51-7), allowing deconvolution of hydrogen-bond contributions to target engagement in biochemical and cellular assays .

Quote Request

Request a Quote for 5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.